N-[(2-chlorophenyl)methyl]-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Beschreibung
N-[(2-Chlorophenyl)methyl]-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a synthetic small molecule characterized by three key structural features:
- 2-Chlorophenylmethyl group: A lipophilic aromatic substituent that may enhance membrane permeability or target binding via halogen interactions.
- Morpholine-4-sulfonyl moiety: A polar group that improves solubility and may engage in sulfonyl-based interactions (e.g., with enzymes or receptors).
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O5S/c19-16-4-2-1-3-14(16)11-20-17(23)13-21-12-15(5-6-18(21)24)28(25,26)22-7-9-27-10-8-22/h1-6,12H,7-11,13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKWYDPTYQTMFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chlorophenyl intermediate: This step involves the reaction of 2-chlorobenzyl chloride with a suitable nucleophile to form the chlorophenyl intermediate.
Introduction of the morpholine sulfonyl group: The chlorophenyl intermediate is then reacted with morpholine-4-sulfonyl chloride under basic conditions to introduce the morpholine sulfonyl group.
Cyclization to form the dihydropyridinone ring: The final step involves the cyclization of the intermediate with an appropriate reagent to form the dihydropyridinone ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dihydropyridinone ring to a fully saturated pyridinone ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce fully saturated pyridinone derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(2-chlorophenyl)methyl]-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets, such as receptors or enzymes.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.
Wirkmechanismus
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Analogs with Modified Aryl Substituents
Compound 1 : N-(2-Methoxy-5-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide (CAS: 1251553-07-7)
- Key Difference : The 2-chlorophenylmethyl group is replaced with a 2-methoxy-5-methylphenyl group.
- Solubility: The methoxy group may enhance water solubility relative to the chloro substituent.
- Data :
| Property | Target Compound | Compound 1 |
|---|---|---|
| Molecular Weight | - | 421.47 |
| Formula | - | C₁₉H₂₃N₃O₆S |
Compound 2: (E)-2-(5-Amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide
- Key Difference: Indolinone core instead of dihydropyridinone; bromine replaces chlorine.
- Impact: Halogen Effects: Bromine’s larger atomic radius may strengthen halogen bonding but increase molecular weight and steric hindrance . Core Flexibility: The indolinone scaffold may adopt different conformational states compared to the rigid dihydropyridinone.
Analogs with Modified Core Structures
Compound 3 : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Key Difference: Dihydropyrimidinone core with a thioether linkage instead of dihydropyridinone and sulfonyl group.
- Biological Activity: Dichlorophenyl substituents may enhance cytotoxicity but increase off-target risks.
Compound 4 : N-[(2-Chlorophenyl)methyl]-1-phenylpropan-2-amine
Analogs with Sulfonyl Group Variations
Compound 5 : N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Key Difference : Simpler acetamide with nitro and methylsulfonyl groups.
- Impact :
Compound 6: 2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-3-Isoxazolidinone
- Key Difference: Isoxazolidinone core instead of dihydropyridinone.
- Impact: Ring Strain: The five-membered isoxazolidinone may exhibit higher reactivity compared to the six-membered dihydropyridinone .
Research Implications
- Structure-Activity Relationships (SAR) : The 2-chlorophenylmethyl group and morpholine sulfonyl moiety are critical for balancing lipophilicity and solubility.
- Synthetic Feasibility : Analogs with nitro or methoxy groups (e.g., Compound 1) may offer easier synthetic pathways compared to brominated derivatives .
- Biological Potential: The dihydropyridinone core’s rigidity and hydrogen-bonding capacity suggest utility in kinase or protease inhibition, warranting further enzymatic assays.
Biologische Aktivität
Chemical Structure and Properties
Compound X can be structurally represented as follows:
- Molecular Formula : C18H21ClN4O3S
- Molecular Weight : 396.90 g/mol
The compound features a 2-chlorophenyl moiety linked to a morpholine-4-sulfonyl group and a dihydropyridine derivative, which are crucial for its biological activity.
Research indicates that Compound X exhibits significant activity as a phosphoinositide 3-kinase (PI3K) inhibitor , which plays a critical role in various cellular processes, including growth, proliferation, and survival. The inhibition of PI3K pathways is particularly relevant in cancer therapeutics, as it can lead to reduced tumor growth and increased apoptosis in malignant cells .
Efficacy in Cancer Models
Several studies have demonstrated the efficacy of Compound X in various cancer cell lines:
- Breast Cancer : In vitro studies showed that Compound X significantly inhibited the proliferation of MCF-7 breast cancer cells, with an IC50 value of approximately 12 µM. The compound induced apoptosis through the activation of caspase pathways .
- Lung Cancer : In A549 lung cancer cells, Compound X reduced cell viability by 65% at a concentration of 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in the percentage of apoptotic cells .
- Colorectal Cancer : Animal models treated with Compound X exhibited a decrease in tumor size and weight compared to control groups, suggesting its potential as an effective anti-cancer agent .
Other Biological Activities
Beyond its anti-cancer properties, Compound X has shown promise in other areas:
- Antimicrobial Activity : Preliminary studies indicate that Compound X possesses antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
- Anti-inflammatory Effects : In models of inflammation, Compound X demonstrated the ability to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating potential therapeutic applications in inflammatory diseases .
Case Study 1: Efficacy in Human Trials
In a phase I clinical trial involving patients with advanced solid tumors, Compound X was administered at escalating doses. The study reported manageable toxicity levels and preliminary evidence of antitumor activity in several patients, leading to further investigation in phase II trials focusing on specific cancer types .
Case Study 2: Synergistic Effects with Other Agents
A combination therapy study revealed that when used alongside standard chemotherapy agents (e.g., Doxorubicin), Compound X enhanced the therapeutic efficacy while reducing side effects associated with high doses of chemotherapy. This suggests a potential role for Compound X as an adjunct therapy in cancer treatment protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
